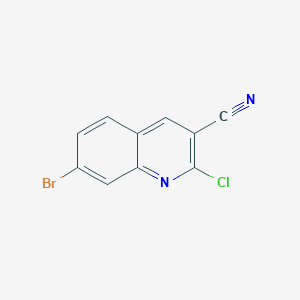

7-Bromo-2-chloroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYBPRZCSBMLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588863 | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-32-7 | |

| Record name | 7-Bromo-2-chloro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892874-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-2-chloroquinoline-3-carbonitrile CAS number

An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 892874-32-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its physicochemical properties, detailed synthesis protocols with mechanistic insights, and its versatile applications as a scaffold in modern drug discovery. Emphasis is placed on the strategic utility of its distinct functional groups—the chloro, bromo, and carbonitrile moieties—which serve as reactive handles for constructing diverse molecular libraries. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Compounds incorporating the quinoline nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3]

This compound emerges as a particularly valuable intermediate. Its trifunctional nature offers a platform for sequential and site-selective chemical modifications:

-

2-Chloro Group: Highly susceptible to nucleophilic aromatic substitution, allowing the introduction of various amine, oxygen, or sulfur-based nucleophiles.

-

7-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

3-Carbonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles.

This strategic arrangement of reactive sites allows for the systematic exploration of chemical space around the quinoline core, making it a cornerstone reagent in the synthesis of targeted therapeutic agents.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Properties Profile

| Property | Value | Source |

| CAS Number | 892874-32-7 | [4] |

| Molecular Formula | C₁₀H₄BrClN₂ | [4] |

| Molecular Weight | 267.51 g/mol | [4] |

| Appearance | Brown solid | [5] |

| PubChem CID | 17039588 | [4] |

| Topological Polar Surface Area | 36.7 Ų | [6] |

| Complexity | 262 | [6] |

GHS Hazard and Safety Information

This compound is classified as hazardous and must be handled with appropriate precautions. The following information is synthesized from supplier Safety Data Sheets (SDS).[5][7]

| Hazard Category | GHS Classification | Precautionary Statements (Examples) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] |

| P270: Do not eat, drink or smoke when using this product.[7] | ||

| P280: Wear protective gloves/protective clothing/eye protection.[5][7] | ||

| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[5] |

Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed. Recommended storage may be in a freezer for long-term stability.[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from an appropriately substituted acetanilide. The methodology leverages the classical Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-chloroquinoline-3-carboxaldehyde via Vilsmeier-Haack Reaction

This reaction is a cornerstone for synthesizing 2-chloroquinoline-3-carbaldehydes.[8] The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and chlorinating agent, driving the cyclization of the acetanilide precursor.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Substrate Addition: Add 4-bromoacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 7-Bromo-2-chloroquinoline-3-carboxaldehyde can be purified further by recrystallization from ethanol or by column chromatography.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde group to a carbonitrile can be achieved via an oxidative ammoxidation process.[1][2]

-

Reaction Setup: Dissolve the 7-Bromo-2-chloroquinoline-3-carboxaldehyde (1 equivalent) from Step 1 in a suitable solvent like dioxane or THF.

-

Reagent Addition: Add an excess of aqueous ammonia to the solution, followed by the addition of ceric ammonium nitrate (CAN) as an oxidant.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The strategic positioning of three distinct reactive handles makes this compound an exceptionally powerful scaffold for building libraries of potential drug candidates. Its utility stems from the ability to perform selective, sequential modifications.

Scaffold Decoration Strategy

The general strategy involves using the C2-chloro and C7-bromo positions for diversification, while the C3-nitrile can be used as a key pharmacophoric element or a precursor for further elaboration.

Caption: Role as a versatile scaffold in drug discovery.

Therapeutic Relevance

-

Anticancer Agents: The quinoline core is present in several tyrosine kinase inhibitors. Modifications at the C2 and C7 positions can be used to target the ATP-binding pocket of various kinases.

-

Antimalarial Drugs: Chloroquine and mefloquine are famous examples of quinoline-based antimalarials. This scaffold provides a modern starting point for developing agents to combat resistant strains of malaria.[9]

-

Anti-inflammatory and Antiviral Compounds: The broad bioactivity of quinolines extends to anti-inflammatory and antiviral applications, making this building block relevant for a wide range of therapeutic programs.[3]

Conclusion

This compound is more than a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and unparalleled chemical versatility empower researchers to efficiently synthesize and optimize novel molecular entities. The ability to selectively modify three key positions on the quinoline scaffold provides a robust platform for generating diverse chemical libraries, accelerating the journey from hit identification to lead optimization. Proper adherence to the safety and handling protocols outlined in this guide will ensure its effective and responsible use in advancing chemical and pharmaceutical research.

References

-

2-Bromo-7-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 177786041. PubChem. [Link]

-

7-Bromo-2,4-dichloroquinoline-3-carbonitrile 250mg. Dana Bioscience. [Link]

-

7-Bromoquinoline-3-carbonitrile, 98% Purity, C10H5BrN2, 1 gram. CP Lab Safety. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

7-Bromo-4-chloroquinoline-3-carbonitrile. Amerigo Scientific. [Link]

-

7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. PubChem. [Link]

-

7-Bromo-2-chloro-3-methylquinoline. Sunway Pharm Ltd. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

-

2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

- Method for preparing 7-bromoisoquinoline.

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKAT USA, Inc. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7-Bromo-2-chloroquinoline-3-carbaldehyde | 136812-31-2 [smolecule.com]

- 4. labsolu.ca [labsolu.ca]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 2-Bromo-7-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 177786041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile: Properties, Synthesis, and Applications

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Within this important class of heterocycles, 7-Bromo-2-chloroquinoline-3-carbonitrile emerges as a highly versatile and valuable intermediate. The strategic placement of three distinct reactive sites—a bromine atom amenable to cross-coupling reactions, a chlorine atom susceptible to nucleophilic substitution, and a nitrile group that can be further transformed—makes it a powerful building block for the synthesis of complex molecular architectures. This guide provides an in-depth examination of the physicochemical properties, a detailed synthesis protocol, characterization methods, and the significant applications of this compound for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthetic chemistry. This compound is a solid material whose key identifiers and properties are summarized below. The molecular weight is a crucial parameter for all stoichiometric calculations in experimental design.

| Property | Value | Source |

| Molecular Weight | 267.51 g/mol | [2][3] |

| Molecular Formula | C₁₀H₄BrClN₂ | [2][4] |

| CAS Number | 892874-32-7 | [2] |

| IUPAC Name | This compound | [4] |

| Monoisotopic Mass | 265.92465 Da | [4] |

| SMILES | C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br | [4] |

| InChI Key | ULYBPRZCSBMLLP-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process, beginning with a substituted acetanilide. The following protocol outlines a robust and widely applicable two-step synthetic route.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Experimental Protocol

Step 1: Vilsmeier-Haack Cyclization to form 7-Bromo-2-chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic systems, such as acetanilides, to produce 2-chloroquinoline-3-carbaldehydes.[5][6]

-

Rationale: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. This electrophile attacks the electron-rich aromatic ring of 4-bromoacetanilide, leading to intramolecular cyclization and subsequent formylation. The use of excess POCl₃ also facilitates the conversion of the intermediate quinolone oxygen to the 2-chloro substituent.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, chill N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture.

-

After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid, 7-Bromo-2-chloroquinoline-3-carbaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. This intermediate may be used directly in the next step or purified further by recrystallization from ethanol.

-

Step 2: Conversion of Aldehyde to Nitrile

The conversion of the aldehyde functional group to a nitrile is a key transformation to yield the final product. A common method involves the dehydration of an oxime intermediate.

-

Rationale: The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime. Subsequent heating in a dehydrating medium, such as formic acid, eliminates a molecule of water to furnish the nitrile group. This is a reliable and high-yielding transformation.

-

Procedure:

-

To a solution of 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in formic acid (10 volumes), add hydroxylamine hydrochloride (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a pure solid.

-

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the four protons on the quinoline ring system. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

-

¹³C NMR: The spectrum should display 10 distinct signals for the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift around 115-120 ppm, while the carbon bearing the chlorine atom will appear further downfield.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a molecular ion peak (M⁺) that matches the calculated monoisotopic mass (265.92465 Da). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate for creating more complex molecules with potential therapeutic or material applications.[7]

-

Medicinal Chemistry: The quinoline core is a well-established pharmacophore.[8] This building block allows for systematic chemical modifications:

-

C7-Position (Bromine): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups to explore structure-activity relationships (SAR).[9]

-

C2-Position (Chlorine): The chloro group can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SₙAr reactions, providing access to a wide range of 2-substituted quinoline derivatives.

-

C3-Position (Nitrile): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.

-

-

Materials Science: Quinoline-based structures are explored for their potential in developing optoelectronic materials, conductive polymers, and dyes, owing to their stable, aromatic, and electron-rich nature.[7] This compound serves as a precursor for synthesizing novel materials with tailored electronic and optical properties.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions are mandatory. While a specific safety data sheet for this exact compound is not widely available, data from closely related structures suggest the following guidelines.[10]

-

Hazard Identification: Likely to be classified as toxic if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]

-

Handling: Avoid generating dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- This compound.Google Grounding API.

- 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813.PubChem.

- SAFETY D

- SAFETY D

- CAS 136812-31-2 | 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE.Alchem Pharmtech.

- CAS 136812-31-2 7-Bromo-2-chloroquinoline-3-carboxaldehyde.Alfa Chemistry.

- 2-Bromo-7-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 177786041.PubChem.

- SAFETY D

- SAFETY D

- This compound (C10H4BrClN2).PubChemLite.

- Buy 7-Bromo-2-chloroquinoline-3-carbaldehyde | 136812-31-2.Smolecule.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.Baxendale Group - Durham University.

- 2 Bromo 7 Chloroquinoline.Daken Chem.

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).Semantic Scholar.

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Bromo-7-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 177786041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemijournal.com [chemijournal.com]

- 7. dakenchem.com [dakenchem.com]

- 8. Buy 7-Bromo-2-chloroquinoline-3-carbaldehyde | 136812-31-2 [smolecule.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-carbonitrile, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—a bromine atom at the 7-position, a reactive chlorine at the 2-position, and a versatile nitrile group at the 3-position—renders it an exceptionally valuable building block for the synthesis of novel molecular entities. This document details a robust synthetic pathway, outlines key analytical techniques for its characterization, explores its chemical reactivity, and discusses its strategic application in the development of compound libraries for targeted drug development programs.

Introduction: The Quinoline Scaffold and the Strategic Value of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of pharmaceutical chemistry, found in drugs with applications ranging from antimalarial (e.g., chloroquine) to anticancer and anti-inflammatory agents.[1][2][3] The value of a synthetic building block is defined by its structural novelty and, more importantly, its capacity for controlled, selective chemical modification.

This compound is a molecule designed for chemical diversity. Its three distinct functional groups serve as orthogonal handles for a wide array of chemical transformations:

-

2-Chloro Group: Positioned on the electron-deficient pyridine ring, this chlorine is activated for nucleophilic aromatic substitution (SNAr).

-

7-Bromo Group: Located on the benzenoid ring, this bromine is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

-

3-Nitrile Group: This versatile group can be transformed into various other functionalities, including amines, carboxylic acids, and tetrazoles, the latter being a common bioisostere for carboxylic acids.

This multi-functional nature allows for a systematic and combinatorial exploration of chemical space around the quinoline core, making it an ideal starting point for Structure-Activity Relationship (SAR) studies.

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a multi-step sequence starting from commercially available 4-bromoaniline. The chosen pathway leverages the robust and well-documented Vilsmeier-Haack reaction for the core quinoline assembly.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)acetamide

-

Rationale: Protection of the aniline nitrogen as an acetamide group is crucial. This moderates the reactivity of the aromatic ring and provides the necessary precursor structure for the subsequent cyclization reaction.

-

Procedure:

-

To a stirred solution of 4-bromoaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours until a white precipitate forms.

-

Pour the reaction mixture into ice-cold water.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the product.

-

Step 2: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack-Arnold Reaction

-

Rationale: This is the key ring-forming step. A Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as an electrophile. It reacts with the electron-rich acetanilide to induce cyclization and form the 2-chloroquinoline-3-carbaldehyde core in a one-pot process.[4][5]

-

Procedure:

-

In a three-neck flask under an inert atmosphere (N₂), cool DMF (6.0 eq) to 0 °C.

-

Add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add N-(4-bromophenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8.

-

Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 3: Conversion to this compound

-

Rationale: A common and reliable method to convert an aldehyde to a nitrile is via an oxime intermediate followed by dehydration. This two-step, one-pot procedure is generally high-yielding. An alternative direct conversion using ammonia and an oxidant has also been reported for similar systems.[1][6]

-

Procedure:

-

Dissolve 7-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as formic acid or ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux for 2-3 hours to form the intermediate oxime.

-

Cool the reaction slightly and add acetic anhydride (2.0 eq) to dehydrate the oxime.

-

Reflux for an additional 1-2 hours.

-

Cool to room temperature and pour into ice water.

-

Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitrile product.

-

Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following table summarizes the expected data based on the compound's structure and data from analogous molecules.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-8.5 ppm | A set of 4 aromatic protons exhibiting characteristic doublet and doublet of doublets splitting patterns consistent with the quinoline core substitution. A sharp singlet for the H4 proton. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 110-155 ppm | 10 distinct carbon signals. A signal around δ 117 ppm for the nitrile carbon (C≡N). Other signals correspond to the quinoline ring carbons. |

| FT-IR (KBr, cm⁻¹) | ~2230-2210 cm⁻¹~1600-1450 cm⁻¹~850-750 cm⁻¹~750-650 cm⁻¹ | Sharp, strong C≡N stretch.Aromatic C=C and C=N stretching vibrations.C-Cl stretching vibration.C-Br stretching vibration. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 267/269/271 | The molecular ion peak will display a characteristic isotopic cluster pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).[7] |

| Elemental Analysis | %C, %H, %N | Calculated: C, 44.56; H, 1.49; N, 10.40. Found values should be within ±0.4% of calculated values. |

Chemical Reactivity and Applications in Drug Development

The strategic placement of three distinct functional groups makes this compound a powerful platform for generating diverse libraries of drug-like molecules.

Caption: Key reaction pathways for derivatization.

-

SNAr at the 2-Position: The electron-withdrawing effect of the ring nitrogen and the nitrile group facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This allows for the straightforward introduction of amines, alcohols, and thiols, which are critical functional groups for modulating solubility, polarity, and protein-ligand interactions.

-

Cross-Coupling at the 7-Position: The 7-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce diverse aryl or heteroaryl rings, Sonogashira coupling can append alkynes for further modification, and Buchwald-Hartwig amination can form C-N bonds.[6] This position is often explored to modulate pharmacokinetic properties and target selectivity.

-

Nitrile Group Transformations: The nitrile can be readily converted into other key functional groups. Reduction yields a primary aminomethyl group, a common pharmacophore. Hydrolysis provides the corresponding carboxylic acid, a frequent hydrogen bond donor/acceptor in drug targets. Importantly, reaction with sodium azide furnishes a tetrazole ring, a well-established bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.

Safety and Handling Protocols

As with any halogenated, nitrogen-containing heterocyclic compound, this compound must be handled with appropriate care. While specific toxicity data is unavailable, data from structurally related compounds suggests the following precautions.[8][9]

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8][9]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin and Body Protection: A lab coat must be worn. Ensure no skin is exposed.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structure is amenable to precise analytical verification. The true value of this molecule lies in its inherent, orthogonally addressable reactivity, which empowers researchers to rapidly generate diverse and complex molecules. For scientists and professionals in drug development, mastering the chemistry of such versatile scaffolds is fundamental to accelerating the discovery of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-7-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 7-Bromoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7479–7505. Retrieved from [Link]

-

Kumar, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. Retrieved from [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(4), 984-1004. Retrieved from [Link]

-

Mata-Gómez, M. A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

-

Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Retrieved from [Link]

- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 183, 111716. Retrieved from [Link]

-

Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1249, 131580. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. PubChemLite - this compound (C10H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 7-Bromo-2-chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and development. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. The subject of this guide, 7-Bromo-2-chloroquinoline-3-carbonitrile, is a synthetically versatile intermediate with multiple reactive sites, making it an attractive building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Molecular Structure and Core Properties

The fundamental identity of this compound is defined by its molecular structure. This section details its key identifiers and computed molecular properties.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the quinoline ring system follows IUPAC nomenclature.

7-Bromo-2-chloroquinoline-3-carbonitrile spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-2-chloroquinoline-3-carbonitrile

Foreword: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents and functional materials.[1] The tailored introduction of substituents onto this framework allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This compound is a prime example of such a highly functionalized heterocycle, presenting a unique confluence of electron-withdrawing groups that modulate its reactivity and potential biological interactions.

Molecular Structure and Foundational Characteristics

The first step in any analysis is a thorough understanding of the molecule's architecture. The structure combines a quinoline core with three key substituents: a bromine atom at position 7, a chlorine atom at position 2, and a carbonitrile group at position 3. Each of these groups imparts distinct electronic and spectroscopic signatures.

Caption: Molecular structure of this compound.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

-

Electron-Withdrawing Groups: The chloro (-Cl), bromo (-Br), and cyano (-C≡N) groups all pull electron density from the aromatic system. This has a profound effect on the chemical shifts of the remaining aromatic protons and carbons in NMR spectroscopy.[2]

-

Halogen Isotopes: A critical consideration for mass spectrometry is the natural isotopic abundance of chlorine and bromine. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a highly characteristic and predictable pattern of isotopic peaks in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the specific substitution pattern of this compound, only four protons remain on the aromatic scaffold, each providing a unique diagnostic signal.

Predicted ¹H NMR Spectrum

The chemical shifts in the ¹H NMR spectrum are dictated by the electronic environment of each proton. The combined electron-withdrawing effect of the nitrogen atom, the C2-chloro group, and the C3-nitrile group will strongly deshield protons on the pyridine ring (H-4). The benzene ring protons (H-5, H-6, H-8) will be influenced by the C7-bromo group.

Based on data from analogous compounds like 2-chloroquinoline, where H-4 appears at 8.03 ppm, we can anticipate the H-4 proton in our target molecule to be even further downfield due to the additional influence of the adjacent nitrile group.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-4 | 8.5 - 8.8 | Singlet (s) | N/A | Strongly deshielded by the adjacent N, C2-Cl, and C3-CN groups. No adjacent protons for coupling. |

| H-8 | 8.2 - 8.4 | Doublet (d) | ~2.0 | Deshielded by proximity to the quinoline nitrogen. Coupled only to H-6 (meta-coupling). |

| H-5 | 8.0 - 8.2 | Doublet (d) | ~9.0 | Ortho-coupled to H-6. Deshielded by the aromatic ring current. |

| H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 | Coupled to H-5 (ortho) and H-8 (meta). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms of the quinoline core plus the nitrile carbon. Quaternary carbons (those without attached protons) will typically show weaker signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | 151 - 154 | Attached to electronegative N and Cl. |

| C3 | 110 - 113 | Attached to CN group, but shielded by C2 and C4. |

| C≡N | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |

| C4 | 148 - 151 | Deshielded by adjacent N and electron-withdrawing CN. |

| C4a | 146 - 149 | Quaternary carbon at the ring junction. |

| C5 | 130 - 133 | Aromatic CH. |

| C6 | 135 - 138 | Aromatic CH. |

| C7 | 123 - 126 | Attached to bromine. |

| C8 | 128 - 131 | Aromatic CH. |

| C8a | 127 - 130 | Quaternary carbon at the ring junction. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.[3][4]

Workflow: NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) inside a clean, dry vial before transferring to a 5 mm NMR tube.[3] Chloroform-d is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

-

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve adequate signal intensity.[3]

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by a very strong, sharp absorption from the nitrile group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| 2225 - 2240 | Strong, Sharp | C≡N stretch | A highly diagnostic and unambiguous peak for the nitrile functional group. [5] |

| 3050 - 3150 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| 1580, 1500, 1450 | Medium-Strong | Aromatic C=C/C=N stretch | Multiple bands are expected for the quinoline ring system vibrations.[6] |

| 700 - 850 | Medium-Strong | C-Cl stretch | Absorption for carbon-chlorine bonds falls within the fingerprint region.[7] |

| 500 - 600 | Medium | C-Br stretch | Absorption for carbon-bromine bonds is typically found at lower wavenumbers. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. For this compound, MS is particularly powerful due to the distinctive isotopic patterns of its two halogen atoms.

Predicted Mass Spectrum (High Resolution - ESI)

-

Molecular Formula: C₁₀H₄BrClN₂

-

Monoisotopic Mass: 265.9328 g/mol (for ¹²C₁₀¹H₄⁷⁹Br¹³⁵Cl¹¹⁴N₂)

-

Molecular Ion Cluster: The presence of one bromine and one chlorine atom will create a unique cluster of peaks for the molecular ion [M]⁺.

-

M peak (m/z ~265.9): Corresponds to the molecule with ⁷⁹Br and ³⁵Cl.

-

M+2 peak (m/z ~267.9): A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). This peak will be the most intense in the cluster.

-

M+4 peak (m/z ~269.9): Corresponds to the molecule with ⁸¹Br and ³⁷Cl.

-

-

Key Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) would likely show initial losses of small, stable fragments.

-

[M-Cl]⁺: Loss of a chlorine radical.

-

[M-Br]⁺: Loss of a bromine radical.

-

[M-HCN]⁺: Loss of hydrogen cyanide from the ring system/nitrile.

-

Experimental Protocol for HRMS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight compounds, often coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Parameter Optimization: Optimize key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.

-

Mass Analyzer Settings: Operate the mass analyzer in positive ion mode and set it to acquire data over a relevant m/z range (e.g., 100-500). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

-

Data Analysis: The acquired spectrum will show the characteristic isotopic cluster. Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the monoisotopic peak to confirm the molecular formula.

Conclusion: An Integrated Spectroscopic Fingerprint

The structural elucidation of a complex molecule like this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. The predicted ¹H and ¹³C NMR data map the C-H framework, the IR spectrum confirms the presence of the critical nitrile functional group, and high-resolution mass spectrometry validates the elemental composition and molecular weight through its unique halogen isotopic signature. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate a complete and unambiguous spectroscopic fingerprint, providing the confident structural confirmation necessary for advancing their research in drug development and materials science.

References

- BenchChem.

- Gompper, R. et al. (2006). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.

- BenchChem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- Mohamed, T.A. et al. (2012). Vibrational spectroscopic study of some quinoline derivatives.

- Nycz, J.E. et al. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed.

- Al-Majid, A.M. et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.

- Abdel-Wahab, B.F. et al. (2018).

- ChemicalBook. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.

- Rlavie. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2.

- Sinfoo Biotech. This compound.

- Baxendale, I.R. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, Durham University Research Online.

- Khan, F.N. et al. (2009). 2-Chloroquinoline-3-carbaldehyde.

- Patil, S.A. et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- Abdel-Wahab, B.F. et al. (2018).

- Reva, I. et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

- Saral, A. et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, NIH.

- Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 7-Bromo-2-chloroquinoline-3-carbonitrile, a key heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The synthesis is strategically designed around the Vilsmeier-Haack reaction, a powerful method for constructing functionalized quinoline systems. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind methodological choices, ensuring scientific integrity and reproducibility. The guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of this synthetic route.

Introduction and Strategic Overview

The quinoline nucleus is a privileged structural motif found in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] Functionalization of the quinoline ring at specific positions is a critical strategy in medicinal chemistry for modulating pharmacological activity. The target molecule, this compound, incorporates three distinct reactive sites: a bromo group at the 7-position, a chloro group at the 2-position, and a nitrile group at the 3-position. This trifunctional architecture makes it a versatile intermediate for generating diverse molecular libraries through subsequent chemical modifications.

The synthetic strategy presented herein employs a convergent and highly efficient two-step process commencing from a readily available starting material, 4-bromoacetanilide. The core quinoline structure is constructed via a Vilsmeier-Haack cyclization, which simultaneously installs the chloro and formyl groups.[3] A subsequent one-pot conversion of the formyl group to a nitrile completes the synthesis.

Overall Synthetic Pathway

The logical flow of the synthesis is designed for efficiency, transforming a simple substituted aniline derivative into the complex target heterocycle.

Caption: Overall two-step synthesis of this compound.

Part I: Vilsmeier-Haack Cyclization to Form the Quinoline Core

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds that can be adapted for ring annulation to form heterocyclic systems like quinolines.[3][4]

Principle and Mechanism

The reaction proceeds in two primary stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3]

The second stage involves the reaction of the N-arylacetamide (4-bromoacetanilide) with the Vilsmeier reagent. This process involves a double formylation followed by an intramolecular cyclization and subsequent aromatization to yield the 2-chloro-3-formylquinoline derivative.[3][5] The presence of electron-donating groups on the acetanilide substrate generally facilitates the reaction; however, the bromo substituent is well-tolerated in this cyclization.

Caption: Mechanistic overview of the Vilsmeier-Haack quinoline synthesis.

Optimized Experimental Protocol: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of substituted acetanilides.[6]

Materials and Reagents:

-

4-Bromoacetanilide

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3.0 molar equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (12.0 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.[1]

-

Substrate Addition: Add 4-bromoacetanilide (1.0 molar equivalent) portion-wise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 40 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting acetanilide spot has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Dry the crude solid and purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford pure 7-Bromo-2-chloroquinoline-3-carbaldehyde.[3]

Data Summary: Vilsmeier-Haack Cyclization

The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter influencing the reaction yield.

| Parameter | Recommended Value | Rationale / Notes |

| Molar Ratio (Acetanilide:DMF:POCl₃) | 1 : 3 : 12 | A large excess of POCl₃ is reported to maximize yield for this transformation. |

| Reaction Temperature | 80-90 °C | Provides sufficient energy for cyclization while minimizing side product formation. |

| Reaction Time | 4-6 hours | Varies based on scale and substrate reactivity. Monitor by TLC. |

| Expected Yield | 60-75% | Yields are moderate to good, depending on reaction scale and purification efficiency. |

Part II: Synthesis of this compound

The conversion of the 3-formyl group to a 3-carbonitrile group is the final step. A highly efficient method involves a one-pot continuation from the Vilsmeier-Haack reaction mixture by adding a hydroxylamine salt.[6]

Principle and Mechanism

This transformation proceeds through the in-situ formation of an oxime from the aldehyde, which then undergoes dehydration under the acidic and dehydrating conditions of the reaction mixture to yield the nitrile. Adding hydroxylamine hydrochloride directly to the cooled Vilsmeier reaction mixture before aqueous work-up streamlines the process into a single operational sequence.

Caption: Pathway for the conversion of the aldehyde to the final nitrile product.

Alternatively, the isolated aldehyde can be reacted with hydroxylamine hydrochloride to form the oxime, which is then dehydrated using reagents like thionyl chloride or acetic anhydride.[7] Another documented method involves treating the aldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate.[5][7] However, the one-pot method is often preferred for its operational simplicity.

Experimental Protocol: One-Pot Nitrile Formation

This protocol is based on the one-pot Vilsmeier-formylation-cyanation procedure.[6]

Procedure:

-

Reaction Completion: Following the completion of the Vilsmeier-Haack reaction (Step 4 in section 2.2), allow the reaction mixture to cool to approximately 60-70 °C.

-

Hydroxylamine Addition: To the stirred mixture, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2-1.5 molar equivalents relative to the starting acetanilide) in small portions. The addition is exothermic; control the rate of addition to maintain the temperature below 95 °C.[6]

-

Reaction: After the addition is complete, stir the mixture at 75 °C for an additional 1-2 hours to ensure complete conversion to the nitrile.

-

Work-up and Isolation: Cool the mixture to room temperature and proceed with the aqueous work-up as described in section 2.2 (Steps 5-7).

-

Purification: The collected crude solid is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.

Data Summary: Nitrile Formation

| Parameter | Recommended Value | Rationale / Notes |

| Molar Ratio (Aldehyde:NH₂OH·HCl) | 1 : 1.2-1.5 | A slight excess of hydroxylamine hydrochloride ensures complete conversion. |

| Reaction Temperature | 75-95 °C | Maintained by the exothermic reaction and external heating if necessary. |

| Reaction Time | 1-2 hours | Conversion is typically rapid under these conditions. |

| Expected Yield | ~50% (overall from acetanilide) | The patent literature reports yields in this range for the two-step, one-pot process.[6] |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Chlorinated Heterocycles: Quinoline derivatives can be toxic. Avoid inhalation and skin contact.

-

Reaction Quenching: The quenching of the Vilsmeier reaction mixture with ice/water is highly exothermic and releases HCl gas. This must be done slowly and with caution in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and scalable synthesis for this compound. The pathway leverages the power of the Vilsmeier-Haack reaction for the efficient construction of the core quinoline ring system from 4-bromoacetanilide. The subsequent one-pot conversion of the intermediate aldehyde to the target nitrile provides an operationally simple and effective route to this valuable trifunctionalized building block. The detailed protocols and mechanistic insights provided herein serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

- BenchChem. Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.

- Mogilaiah, K., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.

- ChemicalBook. 2-AMINO-4-BROMOBENZALDEHYDE synthesis.

- PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.

- Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

- Google Patents. Preparation of 2-chloro-3-cyano-quinolines. US4540786A.

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Wikipedia. Sandmeyer reaction.

- BYJU'S. Sandmeyer Reaction Mechanism.

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- ResearchGate. 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

- Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde.

- YouTube. Sandmeyer Reaction - experimental procedure and set up.

- Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- MySkinRecipes. 2-Amino-4-bromobenzaldehyde.

- Hamama, W. S., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

- Google Patents. Synthesis of p-benzaldehyde. CN1201777A.

- FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?.

- ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Rlavie. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2.

- ChemicalBook. 7-Bromoquinoline synthesis.

- BLDpharm. 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

- Smolecule. Buy 7-Bromo-2-chloroquinoline-3-carbaldehyde | 136812-31-2.

- Daken Chem. 2 Bromo 7 Chloroquinoline.

- Sigma-Aldrich. 2-Chloroquinoline-3-carbonitrile 97 95104-21-5.

- ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.

- Santa Cruz Biotechnology. 2-Chloroquinoline-3-carbonitrile | CAS 95104-21-5.

-

Google Patents. Method for preparing 3-[(3s)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1h-[3][8]-benzodiazepin-3-yl] propionic acid methyl ester, and compounds useful in that method. WO2019020790A1. Available from:

- Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. US3560508A.

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google Patents [patents.google.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile: Starting Materials and Core Methodologies

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Its versatile structure has been extensively explored by medicinal chemists, leading to the development of key therapeutic agents in areas such as oncology, infectious diseases, and inflammation. 7-Bromo-2-chloroquinoline-3-carbonitrile, in particular, is a highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic placement of the bromo, chloro, and cyano functionalities provides multiple reaction handles for further chemical elaboration, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth technical overview of the primary synthetic routes to this important building block, with a focus on the selection of starting materials and the mechanistic rationale behind the experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal bond disconnections that lead to logical and well-established synthetic strategies. These approaches, the Vilsmeier-Haack reaction and the Friedländer annulation, are the cornerstones of quinoline synthesis and offer distinct advantages in terms of starting material availability and reaction scalability.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from a general procedure for the one-pot synthesis of 2-chloro-3-cyanoquinolines. [1] Materials:

-

4-Bromoacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a stirred and cooled (0-5 °C) solution of 4-bromoacetanilide (1.0 eq) in anhydrous DMF (3.0 eq), slowly add phosphorus oxychloride (4.0 eq) while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is complete, the reaction mixture is cooled to room temperature.

-

Hydroxylamine hydrochloride (1.2 eq) is added in one portion, and the mixture is stirred at room temperature for an additional 2-3 hours.

-

The reaction mixture is then carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 2: Representative Reaction Parameters for Vilsmeier-Haack Synthesis

| Reactant | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoacetanilide | 1.0 | 80-90 | 4-6 | 70-85 |

| DMF | 3.0 | |||

| POCl₃ | 4.0 | |||

| NH₂OH·HCl | 1.2 | Room Temp. | 2-3 |

Route 2: The Friedländer Annulation - A Classic Convergent Approach

The Friedländer synthesis is a classic and reliable method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. [2][3][4]For the synthesis of this compound, this route requires 2-amino-4-bromobenzaldehyde and an active methylene nitrile such as malononitrile or ethyl cyanoacetate.

Starting Materials: Synthesis and Availability

While 2-amino-4-bromobenzaldehyde is not as readily available as 4-bromoacetanilide, it can be synthesized in the laboratory. A common precursor is 4-bromo-2-nitrobenzaldehyde, which can be reduced to the corresponding amine. [5]The reduction can be achieved using various reagents, with iron powder in acetic acid being a common and effective method. [6]4-Bromotoluene is a potential starting material for the synthesis of 4-bromo-2-nitrobenzaldehyde. [7][8] Table 3: Starting Materials and Reagents for Route 2

| Compound | Role | Commercial Availability |

| 4-Bromo-2-nitrobenzaldehyde | Precursor | Available from specialty suppliers |

| Iron powder | Reducing agent | Readily available |

| Acetic acid | Solvent/Catalyst | Readily available |

| Malononitrile | Active methylene compound | Readily available |

| Piperidine or L-proline | Base catalyst | Readily available |

Reaction Mechanism and Key Transformations

The Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-amino-4-bromobenzaldehyde and the active methylene nitrile, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The use of a base catalyst, such as piperidine or L-proline, is common to facilitate the initial condensation step.

Caption: Workflow for the Friedländer synthesis and subsequent transformation.

The initial product of the Friedländer reaction with malononitrile would be 7-bromo-2-aminoquinoline-3-carbonitrile. To obtain the target 2-chloro derivative, a subsequent Sandmeyer-type reaction is required to convert the 2-amino group to a chloro group. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst.

Experimental Protocol: Friedländer Annulation and Sandmeyer Reaction

Part A: Synthesis of 7-Bromo-2-aminoquinoline-3-carbonitrile

Materials:

-

2-Amino-4-bromobenzaldehyde

-

Malononitrile

-